Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
Description
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride (CAS: 1808249-67-3) is a spirocyclic compound with a molecular formula of C₉H₁₆ClNO₂ and a molecular weight of 205.7 g/mol . It features a spiro[3.3]heptane core, where the 2-position is substituted with a methyl carboxylate group, and the 6-position bears a primary amine hydrochloride moiety. This compound is widely used as a versatile scaffold in medicinal chemistry due to its rigid spirocyclic structure, which enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 2-aminospiro[3.3]heptane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)6-2-9(3-6)4-7(10)5-9;/h6-7H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGLGGXSCLUQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1808249-67-3 | |
| Record name | methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of a spirocyclic ketone with an amine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues with Spiro[3.3]heptane Cores
Functional Group Variations and Impact
- Methyl Ester vs. Carboxylic Acid :
The methyl ester in the target compound enhances cell permeability compared to carboxylic acid derivatives (e.g., CID 91618803), which may exhibit higher polarity and reduced bioavailability. However, carboxylic acids are critical for binding to charged biological targets . - Amine Hydrochloride vs.
- Trifluoromethyl Substitution :
The trifluoromethyl group in CID 47003593 increases lipophilicity (logP) and metabolic stability, making it suitable for CNS-targeting drugs .
Comparative Pharmacological Data
Limited direct pharmacological data are available for these compounds, but their structural features correlate with known trends:
- Spiro[3.3]heptane Core :
Confers rigidity, reducing conformational entropy and improving binding affinity compared to flexible linear analogs . - Amino vs. Azaspiro Derivatives: Azaspiro compounds (e.g., 2-azabicyclo[2.2.1]heptanes in ) exhibit distinct pharmacokinetic profiles due to altered basicity and solubility .
Biological Activity
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 191.65 g/mol. The compound features a spirocyclic structure, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H13ClN2O2 |
| Molecular Weight | 191.65 g/mol |
| Structural Features | Spirocyclic structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key cellular processes. The compound has shown potential in:
- Enzyme Modulation : It can inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Interaction : The compound may bind to neurotransmitter receptors, potentially affecting neurological functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest it may have inhibitory effects against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
- Neuropharmacological Effects : Similar compounds have been explored for their neuroprotective properties, indicating potential applications in treating neurological disorders.
- Biochemical Reagent : It serves as a biochemical reagent for studying protein interactions and enzyme activity modulation in proteomics research .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Enzyme Inhibition : In one study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a concentration-dependent inhibition, with an IC50 value demonstrating effective enzyme modulation at micromolar concentrations .
- Neuroprotective Effects : Another research investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. It showed promise in reducing neuronal cell death and modulating inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 6-Aminospiro[3.3]heptane-2-carboxylate | C9H16ClNO2 | Ester form, differing reactivity |
| 6-Aminomethylspiro[3.3]heptane-2-carboxylic acid | C9H15NO2 | Additional methyl group |
| (7R)-7-Aminospiro[3.3]heptane-2-carboxylic acid | C8H14ClNO2 | Different amino group position |
The structural variations among these compounds can lead to different biological activities and therapeutic potentials.
Q & A
Basic: What are the key synthetic routes for Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride?
The synthesis typically involves two stages: (1) constructing the spiro[3.3]heptane core and (2) introducing functional groups. A common approach starts with cyclization reactions, such as [2+2] cycloadditions or ring-closing metathesis, to form the spirocyclic structure. For example, highlights cyclization of tribromopentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection and HCl treatment to yield the hydrochloride salt. The amino group is introduced via nucleophilic substitution of a precursor (e.g., replacing chlorine in Methyl 6-chlorospiro[3.3]heptane-2-carboxylate with ammonia or amines under controlled pH and temperature . Reaction optimization often uses inert atmospheres (argon/nitrogen) and polar aprotic solvents (e.g., DMF) to minimize side reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the spirocyclic structure and substitution pattern. H and C NMR can distinguish axial/equatorial protons and verify the amino group’s position .
- HPLC/UPLC : For purity assessment (>95% as per ), using reverse-phase columns and UV detection at 210–254 nm .
- Mass Spectrometry (ESI/HRMS) : To validate molecular weight (e.g., CHClNO, MW 229.69) and detect isotopic patterns .
- X-ray Crystallography : For resolving stereochemical ambiguities in the spirocyclic core, though single crystals may require slow evaporation from ethanol/water mixtures .
Advanced: How can conflicting yield data in literature be resolved during synthesis?
Discrepancies in reported yields (e.g., 31% in vs. higher yields in other studies) often stem from reaction scalability or purification methods. To troubleshoot:
- Optimize Stoichiometry : Use excess amine (1.5–2 eq) for substitution reactions to drive completion .
- Purification Techniques : Replace column chromatography with recrystallization (e.g., using ethanol/ether) to improve recovery .
- Monitor Reaction Progress : In-line FTIR or LC-MS can identify intermediates and adjust reaction times dynamically .
- Scale-Down Trials : Test small-scale reactions under varying conditions (e.g., 25–60°C) to identify optimal parameters before scaling up .
Advanced: What strategies mitigate stereochemical challenges during spirocycle formation?
The spiro[3.3]heptane core’s rigidity can lead to stereochemical scrambling. Solutions include:
- Chiral Auxiliaries : Use tert-butyl carbamate (Boc) groups to stabilize transition states during cyclization, as seen in tert-butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate synthesis .
- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling or organocatalysts (e.g., proline derivatives) to enforce enantioselectivity .
- Low-Temperature Reactions : Perform cyclizations at –20°C to reduce conformational flexibility and retain stereochemical integrity .
Advanced: How does the amino group influence reactivity compared to chloro analogs?
The amino group enhances nucleophilicity, enabling:
- Amide Bond Formation : React with activated carboxylic acids (e.g., EDC/HOBt coupling) to generate peptidomimetics .
- Metal Coordination : Participate in chelation with transition metals (e.g., Pd, Cu) for cross-coupling reactions, as demonstrated in 2,6-diazaspiro[3.3]heptane applications .
- pH-Dependent Solubility : The hydrochloride salt improves aqueous solubility (~50 mg/mL in water at pH 3–4), critical for biological assays .
Basic: What storage conditions ensure compound stability?
Store at 2–8°C in sealed, desiccated containers under inert gas (argon). The hydrochloride salt is hygroscopic; exposure to moisture can hydrolyze the ester group, reducing purity. Use amber vials to prevent UV degradation .
Advanced: How can this compound be applied in drug discovery?
- Fragment-Based Screening : Its compact spirocyclic structure (3D complexity: PMI > 0.5) makes it a valuable fragment for targeting protein pockets .
- Prodrug Design : The methyl ester can be hydrolyzed in vivo to the carboxylic acid, enabling pH-sensitive release .
- SAR Studies : Modify the amino group to explore interactions with enzymes (e.g., kinases, proteases) via reductive amination or acylation .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- Molecular Dynamics (MD) Simulations : Model ligand-protein binding using software like GROMACS, focusing on the spirocycle’s conformational rigidity .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for derivatization .
- QSAR Modeling : Use descriptors like LogP (predicted ~1.2) and topological polar surface area (TPSA ~50 Ų) to correlate structure with bioavailability .
Basic: What safety precautions are required when handling this compound?
Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (H335 hazard per ). In case of skin contact, wash with soap/water for 15 minutes. Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .
Advanced: How can conflicting NMR data from analogs guide structural validation?
Compare coupling constants (e.g., for axial vs. equatorial protons) and C shifts with related spirocycles (e.g., 2-azaspiro[3.3]heptane hydrochloride in ). Discrepancies >0.5 ppm may indicate stereochemical differences. Use NOESY to confirm spatial proximity of substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
